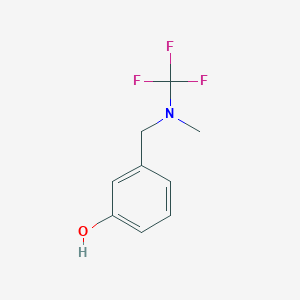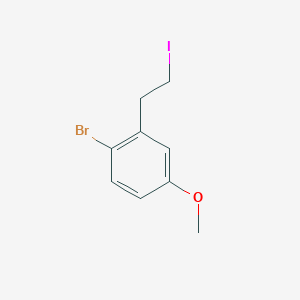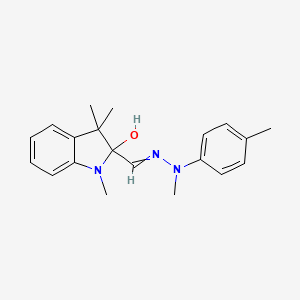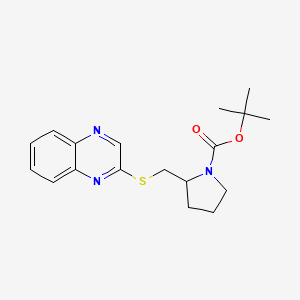
Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- is a complex organic compound with a unique tetracyclic structure. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science .
Preparation Methods
The synthesis of Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- typically involves multiple steps starting from cycloheptatriene. One common method includes the following steps :
Cycloaddition Reaction: Cycloheptatriene undergoes a cycloaddition reaction to form a bicyclic intermediate.
Intramolecular Cyclization: The intermediate then undergoes intramolecular cyclization to form the tetracyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- undergoes various chemical reactions, including:
Scientific Research Applications
Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- has several applications in scientific research:
Material Science: Its unique structure makes it a candidate for studying molecular stability and electronic properties.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceutical Research: The compound’s stability and reactivity are explored for potential drug development.
Mechanism of Action
The mechanism of action of Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- involves its interaction with various molecular targets. The compound’s tetracyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- can be compared with other similar tetracyclic compounds such as:
Tricyclo(3.2.1.02,4)oct-6-ene: This compound has a similar ring structure but lacks one of the rings present in Tetracyclo(3.3.2.02,4.06,8)dec-9-ene.
Dimethyl tricyclo(3.2.1.02,4)oct-6-ene-2,4-dicarboxylate: Another related compound with different substituents and reactivity.
Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- stands out due to its unique stability and reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
27367-72-2 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
tetracyclo[3.3.2.02,4.06,8]dec-9-ene |
InChI |
InChI=1S/C10H12/c1-2-6-9-3-7(9)5(1)8-4-10(6)8/h1-2,5-10H,3-4H2 |
InChI Key |
XBVRONSHRYAOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


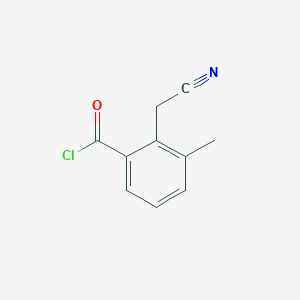
![8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13961605.png)
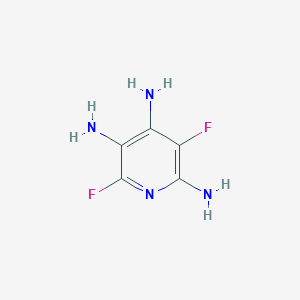
![4-[(3-chlorophenyl)Methylene]piperidine](/img/structure/B13961619.png)
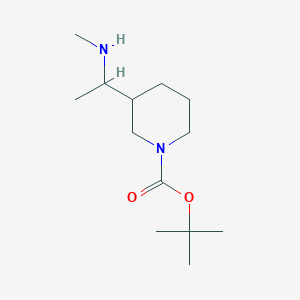
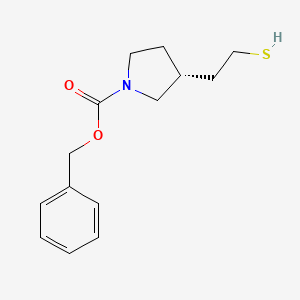
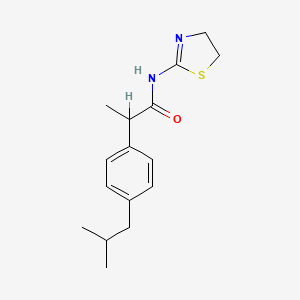
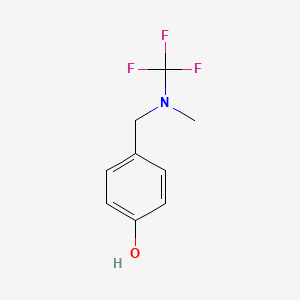
![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)

